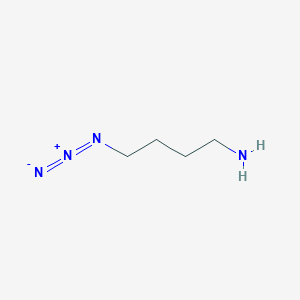

4-Azidobutylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azidobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMZGBHJJNIRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236881 | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-20-5 | |

| Record name | 4-Azido-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability and Storage of 4-Azidobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage conditions for 4-azidobutylamine. Understanding the stability profile of this energetic compound is critical for its safe handling, storage, and effective use in research and drug development. This document summarizes key stability considerations, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound (C₄H₁₀N₄), like other low molecular weight organic azides, is an energetic molecule susceptible to decomposition under various conditions. The primary factors influencing its stability are temperature, light, and the presence of impurities.[1][2]

Thermal Stability: Exposure to elevated temperatures can lead to the rapid decomposition of this compound, a process that can be exothermic and potentially explosive. The stability of organic azides is often related to their carbon-to-nitrogen ratio.[3][4] For this compound, with four carbon atoms and four nitrogen atoms, careful handling is warranted.

Photostability: Organic azides can be sensitive to light, which can provide the energy to initiate decomposition.[1] Therefore, protection from light is a crucial aspect of storage.

Chemical Stability and Incompatibilities: The stability of this compound can be significantly affected by the presence of other chemicals. It is crucial to avoid contact with:

-

Acids: Can form hydrazoic acid, which is highly toxic and explosive.[3]

-

Heavy Metals: Can form highly shock-sensitive heavy metal azides.[3]

-

Chlorinated Solvents: Residual chlorinated solvents, such as dichloromethane (B109758) (DCM), from the synthesis process have been shown to destabilize this compound and accelerate its decomposition.[5] A manufacturing process free of chlorinated solvents results in a more stable product.[5]

Quantitative Stability Data

Obtaining precise quantitative kinetic data for the decomposition of this compound is challenging due to its potential instability. However, based on studies of similar small organic azides and qualitative assessments, the following tables provide an illustrative summary of expected stability under different conditions.

Table 1: Illustrative Thermal Stability of this compound

| Storage Temperature (°C) | Expected Half-life (t½) | Recommended Storage Duration |

| -20 | > 1 year | Long-term |

| 4 | Several months | Medium-term |

| Room Temperature (20-25) | Days to weeks (highly dependent on purity) | Short-term (if stabilized) |

| 40 | Hours to days | Not recommended |

Note: These values are illustrative and can be significantly influenced by the purity of the compound. The stabilized, solvent-free form of this compound has been reported to be stable at room temperature for over 10 weeks with no detectable degradation by NMR spectroscopy.[5]

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Mitigation Strategy |

| Elevated Temperature | Decreases stability, increases decomposition rate | Store at or below -20°C.[6] |

| Light Exposure | Can initiate decomposition | Store in amber vials or protect from light.[1] |

| Presence of Acid | Formation of highly unstable hydrazoic acid | Avoid contact with acidic conditions. |

| Presence of Heavy Metals | Formation of shock-sensitive metal azides | Use non-metal spatulas and equipment.[3] |

| Residual Chlorinated Solvents | Accelerates decomposition | Utilize a synthesis and purification process free of chlorinated solvents.[5] |

| Oxygen | Potential for oxidative degradation | Store under an inert atmosphere (e.g., nitrogen or argon).[5] |

Recommended Storage and Handling Conditions

Based on the known properties of organic azides and specific information on this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: For long-term storage, a temperature of -20°C is recommended.[6] For short-term storage, 2-8°C can be acceptable.[7]

-

Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent potential oxidative degradation.[5]

-

Light Protection: Store in a light-protected container, such as an amber vial.[1]

-

Container: Use glass containers with PTFE-lined caps. Avoid contact with metal parts.

-

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Use non-metal spatulas and avoid scratching or applying pressure to the solid material.[3]

-

Do not heat the compound directly unless as part of a controlled reaction with appropriate safety measures in place.

-

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Long-Term and Accelerated Stability Study (ICH Guideline Adaptation)

Objective: To evaluate the thermal stability of this compound over time under controlled temperature and humidity conditions.

Methodology:

-

Sample Preparation: Aliquot purified this compound (ideally from a solvent-free process) into amber glass vials under an inert atmosphere.

-

Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

-

Long-term: 2-8°C

-

Accelerated: 25°C/60% RH and 40°C/75% RH

-

-

Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analytical Method: Analyze the purity of the samples using a validated stability-indicating HPLC method (see Protocol 4.3). The method should be able to separate the parent compound from its degradation products.

-

Data Analysis: Plot the concentration of this compound against time for each storage condition. Determine the degradation rate and calculate the shelf-life.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and energy release of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 5 or 10 °C/min).

-

Atmosphere: Purge with an inert gas like nitrogen.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition and the integrated area of the exothermic peak to calculate the heat of decomposition (ΔHd).

Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of quantifying the decrease in this compound concentration and the increase in its degradation products over time.

Methodology:

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions to generate degradation products:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60°C for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Chromatographic Conditions Development:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve separation of the parent peak from all degradation product peaks.

-

Detection: Use a UV detector at a wavelength where this compound and its degradation products have absorbance.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Decision Tree for Handling this compound

Caption: Decision tree for safe storage and handling of this compound.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure safety and experimental reproducibility. Storage at low temperatures (-20°C), protection from light, and use of an inert atmosphere are essential for maintaining its integrity. The purity of the compound, particularly the absence of residual chlorinated solvents, significantly enhances its stability. By following the recommended storage and handling guidelines and employing rigorous stability testing protocols, researchers can safely and effectively utilize this compound in their work.

References

- 1. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. “Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02526K [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity and Applications of 4-Azidobutylamine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-azidobutylamine, focusing on its role as a heterobifunctional crosslinker in applications involving primary amines. It details the reaction mechanisms, experimental protocols, and quantitative data relevant to its use in bioconjugation and drug development.

Executive Summary

This compound is a valuable molecular tool possessing two distinct functional groups: a primary amine (-NH₂) and an azide (B81097) (-N₃). While a direct reaction between the azide group and a primary amine is not a conventional or spontaneous transformation under standard laboratory conditions, the molecule's utility lies in its bifunctional nature. This allows for the sequential or orthogonal conjugation of two different molecules, often where one target molecule presents a primary amine for reaction. This guide will elucidate the specific reactivities of each functional group and their applications, particularly in the context of modifying proteins and other biomolecules.

Core Reactivity Principles of this compound

The chemical behavior of this compound is dictated by its two terminal functional groups. It is crucial to understand that these groups do not typically react with each other but are designed to engage with other specific reactive partners.

-

The Primary Amine (-NH₂): This group is a potent nucleophile and readily participates in reactions with various electrophiles. Its most common application in bioconjugation is the reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is widely used to attach the azido-linker to a molecule of interest.

-

The Azide (-N₃): The azide group is remarkably stable in biological media and does not react with most biological functional groups, including primary amines. Its primary role is in bioorthogonal "click chemistry" reactions.[1] This involves a highly specific and efficient reaction with an alkyne to form a stable triazole ring.[2] This bioorthogonality is critical for specific labeling in complex biological mixtures.[1]

Organic azides are generally stable compounds; alkyl azides with a low nitrogen-to-carbon/oxygen ratio are known to be relatively stable, typically decomposing only at temperatures above 175°C.[3] Upon thermal or photochemical activation, azides can form highly reactive nitrene intermediates, which can then undergo various reactions, including insertion into C-H bonds or reactions with amines.[3][4][5] However, these are high-energy processes and are distinct from the direct mixing of an azide and a primary amine under typical bioconjugation conditions.

Application as a Heterobifunctional Crosslinker

The primary utility of this compound is as a linker to connect two molecular entities, for example, a protein and a small molecule drug or a fluorescent probe. A common workflow involves a two-step process where a primary amine on a protein (e.g., the ε-amino group of a lysine (B10760008) residue) is first modified.

Below is a logical workflow illustrating how this compound can be used to conjugate a protein (containing primary amines) to an alkyne-modified molecule.

Experimental Protocols and Methodologies

This protocol describes the general procedure for labeling proteins or other molecules containing primary amines with an N-hydroxysuccinimide ester of azidobutyric acid (a derivative of this compound).

Materials:

-

Protein or biomolecule with primary amines (2-3 mg/mL recommended).

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[6][7]

-

Azidobutyrate NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Prepare the protein solution in the amine-free reaction buffer.

-

Immediately before use, prepare a 10 mM stock solution of the Azidobutyrate NHS ester in anhydrous DMF or DMSO.

-

Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8][9]

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purify the azide-modified protein from excess reagent and byproducts using a desalting column or dialysis.

This protocol outlines the conjugation of an azide-modified protein to an alkyne-containing molecule.

Materials:

-

Azide-modified protein (from Protocol 1).

-

Alkyne-containing molecule.

-

Copper(II) sulfate (B86663) (CuSO₄).[10]

-

A copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[10]

-

A reducing agent, such as sodium ascorbate (B8700270) (prepare fresh).[11]

-

Reaction Buffer (e.g., PBS).

Procedure:

-

In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically in 10-50 fold molar excess).[12]

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand-to-copper ratio is common.[11]

-

Add the premixed catalyst solution to the protein-alkyne mixture. Final copper concentrations are typically in the range of 0.10 to 0.25 mM.[11]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[11]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using fluorescent molecules.

-

Purify the final conjugate to remove the catalyst and excess reagents.

Quantitative Data Presentation

The efficiency and kinetics of the reactions involving the functional groups of this compound are critical for successful conjugation.

| Parameter | Value | Conditions / Notes | Citation |

| Optimal pH Range | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. | [7] |

| Target Residues | Lysine ε-NH₂, N-terminal α-NH₂ | NHS esters show a strong preference for primary amines. | [13] |

| Reaction Time | 0.5 - 4 hours | At room temperature; can be extended at 4°C. | [7] |

| Site Occupancy | Variable | Depends on lysine solvent accessibility and local pKa. | [14] |

| Competing Reaction | Hydrolysis of NHS ester | Half-life is minutes to hours, highly pH-dependent. | [6] |

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Citation |

| Catalyst Required | Yes (Copper(I)) | No | [1][15] |

| Typical Reactants | Terminal Alkynes | Strained Cyclooctynes (e.g., DIBO, BCN) | [16][17] |

| Relative Rate | Fast (10² to 10⁵ M⁻¹s⁻¹) | Slower than CuAAC (10⁻³ to 1 M⁻¹s⁻¹) | [16][18] |

| Biocompatibility | Potentially cytotoxic due to copper. | Generally excellent for in vivo use. | [16] |

| Reaction Conditions | Aqueous buffer, RT | Aqueous buffer, RT | [2][15] |

Signaling Pathways and Logical Relationships

The application of this compound-based linkers is central to the construction of complex biological tools like Antibody-Drug Conjugates (ADCs). The following diagram illustrates the logical relationship in creating an ADC that targets a cell-surface antigen.

Conclusion

This compound serves as a foundational building block for creating powerful heterobifunctional crosslinkers. While the azide and primary amine groups do not directly react, their distinct and specific reactivities enable the precise and efficient conjugation of diverse molecules. For professionals in drug development and life sciences research, a thorough understanding of these principles—amine acylation and bioorthogonal azide-alkyne cycloaddition—is essential for designing next-generation bioconjugates, including ADCs, PROTACs, and advanced molecular probes.

References

- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Organic azide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glenresearch.com [glenresearch.com]

- 10. broadpharm.com [broadpharm.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jcmarot.com [jcmarot.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Azidobutylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobutylamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure, featuring a terminal primary amine and an azide (B81097) group connected by a flexible four-carbon chain, allows for orthogonal conjugation strategies. The amine functionality can be readily derivatized through standard amide bond formation or other amine-specific reactions, while the azide group is a key participant in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and a discussion of its applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

The free base of this compound is known to be unstable, which has limited the availability of its detailed experimental physicochemical data. It is often generated in situ or used immediately after preparation. For improved stability, handling, and storage, this compound is frequently converted to its salt forms, such as the hydrochloride, hemioxalate, or citrate (B86180) salt. The properties of both the free base (where available or computed) and its more stable hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride | Source |

| Molecular Formula | C₄H₁₀N₄ | C₄H₁₁ClN₄ | [1][2] |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | White solid (presumed) | [4] |

| Boiling Point | Not available (unstable) | Not available | |

| Melting Point | Not available (unstable) | Not available | |

| Density | Not available | Not available | |

| Solubility | Soluble in organic solvents like DMF and MTBE | Enhanced solubility in aqueous solutions | [5][6] |

| XLogP3 | 0.9 | - | [2] |

| Hydrogen Bond Donor Count | 1 | 2 | [2][6] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [2][6] |

| Rotatable Bond Count | 4 | 4 | [2] |

| Stability | Unstable, especially in the presence of chlorinated solvents. Recommended to be produced on-site and used immediately or stored at <10°C under an inert atmosphere. | More stable for storage and handling. | [5][6] |

| CAS Number | 88192-20-5 | 1267640-80-1 | [1][3] |

Synthesis and Purification

The synthesis of this compound typically involves the introduction of the azide functionality onto a four-carbon chain bearing a protected or precursor amine group. A common route involves the Staudinger reduction of a diazide precursor. Due to the instability of the free base, it is often directly converted to a more stable salt form, such as the hydrochloride salt, for storage and subsequent use.

Experimental Protocol: Synthesis of this compound Free Base

This protocol is adapted from a patented procedure and should be performed by trained chemists with appropriate safety precautions, given the potential hazards associated with azides.[5]

Materials:

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Methyl tert-butyl ether (MTBE)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

Azidation: Dissolve 1,4-dibromobutane in DMF. Add an aqueous solution of sodium azide. Heat the mixture at 80-90°C for 12 hours.

-

Work-up and Extraction of Diazide Intermediate: After the reaction is complete, quench the mixture with water and extract with MTBE. The organic layer contains the 1,4-diazidobutane (B1339667) intermediate.

-

Staudinger Reduction: To the organic layer containing 1,4-diazidobutane, add a solution of triphenylphosphine in water and concentrated HCl. Stir the mixture at 25-35°C for 12 hours.

-

Isolation of this compound: After the reduction is complete, remove the solid triphenylphosphine oxide by filtration. Separate the aqueous layer containing the product.

-

Basification and Extraction: Raise the pH of the aqueous layer with sodium hydroxide. The this compound free base will separate.

-

Drying: Dry the product layer over solid sodium hydroxide to yield this compound.

Note on Stability: The free base is unstable and should be used immediately or stored under an inert atmosphere at low temperatures (<10°C).[5] The presence of residual chlorinated solvents can accelerate decomposition.[5]

Experimental Protocol: Preparation of this compound Hydrochloride

For enhanced stability, the free base can be converted to its hydrochloride salt.

Materials:

-

This compound (free base)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the freshly prepared this compound free base in anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Store the resulting this compound hydrochloride in a desiccator.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two reactive functional groups, which can be addressed in a sequential and orthogonal manner.

Amine Group Reactivity

The primary amine of this compound undergoes typical reactions of aliphatic amines, including:

-

Amide bond formation: Acylation with carboxylic acids, acid chlorides, or activated esters (e.g., NHS esters) to form amides. This is a common strategy for attaching the linker to a molecule of interest.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Azide Group Reactivity: Click Chemistry

The azide group is the cornerstone of this compound's application in "click chemistry." The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This reaction forms a stable 1,2,3-triazole ring, linking the azide-containing molecule to an alkyne-functionalized partner. The CuAAC reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and complex molecule synthesis.[7]

This is a general protocol for the "clicking" of an alkyne-containing molecule with this compound. The reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound hydrochloride

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

A suitable solvent system (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

Procedure:

-

Reactant Preparation: In a reaction vial, dissolve the alkyne-functionalized molecule and a slight excess (e.g., 1.1 equivalents) of this compound hydrochloride in the chosen solvent system (e.g., t-butanol/water).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). Prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 10 mol% relative to the limiting reagent), followed by the copper(II) sulfate solution (e.g., 1-5 mol%).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

Figure 1. Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is an excellent candidate for the linker component due to its bifunctionality.

The synthesis of a PROTAC using this compound as a linker typically involves two key steps:

-

Attachment to the first ligand: The amine group of this compound is coupled to a carboxylic acid or other reactive group on either the target protein ligand or the E3 ligase ligand.

-

Click reaction with the second ligand: The resulting azide-functionalized ligand is then "clicked" to the second ligand, which has been pre-functionalized with a terminal alkyne.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the degradation efficiency of the target protein.[9][10]

References

- 1. scbt.com [scbt.com]

- 2. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Azido-1-butanamine hydrochloride 95% | CAS: 1267640-80-1 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]

- 6. 1267640-80-1(4-azidobutan-1-amine hydrochloride) | Kuujia.com [kuujia.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

4-azidobutylamine hydrochloride vs free base stability

An In-depth Technical Guide to the Stability of 4-Azidobutylamine: Hydrochloride Salt vs. Free Base

For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount for reproducible results and safe laboratory practices. This guide provides a detailed comparison of the stability of this compound hydrochloride and its free base form, offering insights into their handling, storage, and thermal properties.

Core Stability Comparison: An Overview

The primary difference in stability between this compound hydrochloride and its free base lies in the protonation of the amine group. The formation of a hydrochloride salt significantly enhances the overall stability of the molecule.

This compound Hydrochloride is a salt, which is typically a crystalline solid at room temperature. This solid-state form contributes to its enhanced stability, making it less prone to decomposition during storage and handling.

This compound Free Base is a liquid at room temperature and is generally less stable. The free amine is more susceptible to degradation, particularly in the presence of impurities such as residual solvents from synthesis.[1]

A key finding from patent literature is that the isolated salt of this compound is more stable than the conventional free base form, exhibiting improved storage properties and increased thermal stability.[1] It has also been observed that the forced decomposition of the salt form releases a lower amount of energy compared to the free base.[1]

Quantitative Stability Data

While direct, side-by-side comparative studies in peer-reviewed literature are limited, data from patent filings and general knowledge of organic azide (B81097) stability provide a basis for comparison.

| Property | This compound Hydrochloride | This compound Free Base | Source |

| Physical State | Solid | Liquid | [2] |

| Thermal Stability | More stable; decomposition exotherm starts at ~100°C or higher. | Less stable, especially with solvent impurities. | [1] |

| Decomposition Energy | Lower energy release (e.g., < 1000 J/g). | Higher potential energy release. | [1] |

| Storage | Recommended for long-term storage. | Recommended for immediate use or storage at low temperatures under an inert atmosphere. | [1] |

General Stability Considerations for Organic Azides

The stability of small organic azides like this compound is a critical safety consideration. Several factors can influence their stability:

-

Carbon-to-Nitrogen (C/N) Ratio: this compound has a C/N ratio of 1 (4 carbon atoms to 4 nitrogen atoms). Organic azides with a low C/N ratio are considered to be more energetic and potentially explosive.[3][4][5][6] As a general guideline, compounds with a C/N ratio of less than 3 should be handled with caution.[4][6]

-

"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe.[3] this compound does not meet this criterion, further emphasizing the need for careful handling.

-

Sensitivity: Organic azides can be sensitive to heat, light, shock, and pressure, which can initiate decomposition.[3][4][5][7]

Experimental Protocols

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of energetic materials like this compound and its hydrochloride salt.

Objective: To determine the onset of decomposition and the energy released during thermal decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum or gold-plated high-pressure crucibles.

-

Microbalance (for accurate sample weighing).

-

Inert gas supply (e.g., Nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the sample (either the hydrochloride salt or the free base) into a crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any evolved gases during decomposition. For potentially explosive materials, a pinhole lid may be used with appropriate safety precautions to avoid pressure buildup.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature well beyond the expected decomposition point (e.g., 300°C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The onset temperature of the first major exothermic peak is taken as the decomposition temperature.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (in J/g).

-

Visualizations

Chemical Relationship

Caption: Chemical equilibrium between the free base and hydrochloride salt.

Experimental Workflow for Stability Assessment

Caption: Workflow for comparative thermal stability analysis.

Application in Bioconjugation

Caption: Use of this compound in a typical bioconjugation reaction.

Safe Handling and Storage

Given the energetic nature of this compound, strict safety protocols are essential.

-

Storage: The hydrochloride salt is recommended for storage over the free base. When storing the free base, it should be kept at low temperatures (e.g., < 4°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[1]

-

Handling:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle in a well-ventilated area, preferably a fume hood.

-

Avoid contact with metals, as heavy metal azides can be highly explosive. Use plastic or ceramic spatulas.[3][4]

-

Do not use chlorinated solvents (e.g., dichloromethane, chloroform) with azides, as this can form dangerously explosive di- and tri-azidomethane.[3][4]

-

Avoid strong acids, which can react with the azide to form the highly toxic and explosive hydrazoic acid.[3]

-

Avoid heating the free base, especially during purification. Distillation is not recommended.[4][7]

-

Conclusion

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. scbt.com [scbt.com]

- 3. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 4. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 7. fishersci.com [fishersci.com]

4-Azidobutylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 4-azidobutylamine. It is intended for laboratory personnel and professionals in the field of drug development and scientific research who may work with this compound.

Introduction

This compound (C4H10N4) is a bifunctional molecule containing both an azide (B81097) and an amine group.[1][2] This unique structure makes it a valuable reagent in various chemical syntheses, particularly in bioconjugation and click chemistry reactions. However, the presence of the azide functional group also introduces potential hazards, necessitating strict adherence to safety protocols. Low molecular weight azides can be unstable, and there may be restrictions on their commercial transport unless specific stability criteria are met.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for instability and irritation. It is crucial to handle this chemical with care to avoid adverse effects.

Potential Health Effects:

-

Skin Contact: May cause skin irritation and potentially an allergic skin reaction.[4]

-

Eye Contact: May cause eye irritation.[4]

-

Inhalation: May cause irritation to the respiratory system.[4]

-

Ingestion: The toxicological properties following ingestion have not been thoroughly investigated.

Environmental Hazards:

-

Harmful to aquatic life.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C4H10N4 | [1][2] |

| Molecular Weight | 114.15 g/mol | [1][2] |

| CAS Number | 88192-20-5 | [1] |

| Appearance | Colorless to yellow liquid | [4] |

| Odor | Strong, pungent | [4] |

| Topological Polar Surface Area | 40.4 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 4 | [5] |

Stability and Reactivity

Organic azides, particularly those of low molecular weight, are known for their potential instability and can be sensitive to heat, shock, and friction.[3][6] The free base form of this compound is reported to be unstable and may degrade over time.[3] For this reason, it is often recommended to be produced on-site and used immediately.[3]

Conditions to Avoid:

-

High temperatures

-

Sources of ignition

-

Strong oxidizing agents, acids, and bases[4]

Stability Enhancement:

-

Storage at Low Temperatures: If immediate use is not possible, it should be stored at low temperatures (below 10°C) under an inert atmosphere, such as nitrogen.[3]

-

Formation of Salts: Salts of this compound have been found to be more stable than the free base form, exhibiting improved storage properties and increased thermal stability.[3]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a significant risk of splashing, chemical-resistant aprons or suits may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a suitable respirator should be used.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store at temperatures below 10°C.[3]

-

Store under an inert atmosphere (e.g., nitrogen).[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these emergency procedures:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spread of the liquid using inert absorbent materials (e.g., vermiculite, sand, or earth).

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, during cleanup.

-

Cleanup: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

-

Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Below is a logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

-

In case of fire, hazardous decomposition products such as nitrogen oxides and carbon oxides may be produced.

Protective Equipment and Precautions for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols involving this compound are beyond the scope of this safety guide. Researchers should consult relevant literature and established laboratory procedures for specific applications. It is imperative that a thorough risk assessment is conducted before any new experimental work is undertaken.

Disclaimer: This document is intended as a guide for the safe handling of this compound and is not exhaustive. It is the responsibility of the user to ensure that all safety precautions are followed and that they are in compliance with all applicable regulations. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. scbt.com [scbt.com]

- 2. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107207418A - 4âAzidobutylamine and methods of preparation - Google Patents [patents.google.com]

- 4. This compound [chembk.com]

- 5. 4-Azidobutan-1-amine|lookchem [lookchem.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

In-Depth Technical Guide on the Solubility of 4-Azidobutylamine in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-azidobutylamine, a bifunctional molecule of interest in bioconjugation, chemical biology, and drug development. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide synthesizes information from the physicochemical properties of this compound, the known solubility of its close structural analogs, and established experimental protocols.

Introduction to this compound

This compound (N₃-(CH₂)₄-NH₂) is a valuable chemical reagent featuring a terminal azide (B81097) group and a primary amine.[1][2] The azide moiety allows for specific covalent modification via "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The primary amine serves as a versatile handle for conjugation to various molecules, including proteins, peptides, and other biomolecules, through reactions like amidation or reductive amination. Its short, four-carbon alkyl chain provides a flexible spacer.

Understanding the aqueous solubility of this compound is critical for its effective use in biological applications, which are predominantly carried out in buffered aqueous solutions. Factors such as buffer pH, ionic strength, and temperature can significantly influence its solubility and, consequently, its reactivity and utility in experimental workflows.

Physicochemical Properties and Estimated Solubility

Physicochemical Properties:

This compound is a small molecule with functional groups capable of hydrogen bonding, which generally favors aqueous solubility.[2][3][4] The primary amine is basic and will be protonated at acidic to neutral pH, forming a highly soluble ammonium (B1175870) salt. The azide group is also considered to be hydrophilic and can contribute to water solubility.[5][6] The calculated XLogP3 value of 0.9 is indicative of good hydrophilicity.[2][3]

Solubility of Structural Analogs:

To provide a reasonable estimate, the solubilities of two close structural analogs, n-butylamine and 1,4-diaminobutane (B46682) (putrescine), are presented. These compounds share the same four-carbon chain but differ in the terminal functional group.

| Property | This compound (C₄H₁₀N₄) | n-Butylamine (C₄H₁₁N) | 1,4-Diaminobutane (Putrescine) (C₄H₁₂N₂) |

| Molecular Weight | 114.15 g/mol [1][2][3] | 73.14 g/mol [7][8] | 88.15 g/mol [9][10] |

| Calculated XLogP3 | 0.9[2][3] | 0.9 (approx.) | -0.9[10] |

| Hydrogen Bond Donors | 1[2][3] | 2 | 2[10] |

| Hydrogen Bond Acceptors | 3[2][3] | 1 | 2[10] |

| Aqueous Solubility | Expected to be miscible | Miscible (soluble in all proportions)[7][8][11] | Highly soluble (40 g/L at 20°C); Dihydrochloride salt: 100 g/L[9][12] |

Based on the data from its structural analogs, this compound is expected to be highly soluble to miscible in water and common aqueous buffers.

-

n-Butylamine , which is less polar than this compound, is miscible with water.[7][8][11]

-

The presence of the polar azide group, in place of a methyl group, should further enhance hydrophilicity.

-

Like other amines, its solubility is expected to be highest at acidic pH due to the formation of the protonated and highly polar 4-azidobutylammonium salt. As the pH increases above the pKa of the amine, the solubility of the free base form may decrease, but given its short alkyl chain, it is still expected to remain high.

Experimental Protocol: Determination of Equilibrium Solubility

The shake-flask method is the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[13][14] The following protocol is adapted for the specific determination of this compound solubility in various aqueous buffers.

Objective: To determine the equilibrium solubility of this compound in different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (as free base or a salt, e.g., hydrochloride)

-

Aqueous Buffers:

-

0.1 M Acetate buffer, pH 5.0

-

0.1 M Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Borate buffer, pH 9.0

-

-

Vials (e.g., 2 mL glass vials with screw caps)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of handling vials

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

pH meter

-

Quantification instrument (e.g., HPLC-UV, LC-MS, or a suitable derivatization/colorimetric assay)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. An excess is critical; for a compound expected to be highly soluble, start by adding approximately 200 mg of the compound to 1 mL of buffer. b. Record the exact weight of the compound added. c. Add 1.0 mL of the desired aqueous buffer to the vial. d. Securely cap the vial. e. Prepare triplicate samples for each buffer condition being tested.

-

Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). b. Shake the samples for a sufficient time to reach equilibrium. For small molecules, 24 hours is standard, but a preliminary time-course experiment (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to confirm equilibrium has been reached.[13][15]

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid. b. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. b. For additional certainty, filter the collected supernatant through a 0.22 µm syringe filter. Note: Pre-test the filter for compound binding. c. Immediately dilute the filtered supernatant with the appropriate buffer to a concentration within the linear range of the analytical method. A series of dilutions (e.g., 1:100, 1:1000, 1:10,000) is recommended due to the expected high solubility.

-

Quantification: a. Prepare a standard curve of this compound of known concentrations in the same buffer. b. Analyze the diluted samples and the standards using a validated analytical method (e.g., HPLC-UV). c. Calculate the concentration of this compound in the original undiluted supernatant using the standard curve and the dilution factor.

-

Data Reporting: a. Report the solubility in mg/mL or mol/L for each buffer condition. b. Measure and report the final pH of the saturated solution to check for any changes. c. Visually inspect the remaining solid to ensure it has not changed form (e.g., precipitated as a different salt or polymorph).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Signaling Pathways

A thorough literature search did not reveal any known direct involvement of this compound in specific biological signaling pathways. Its primary role in research and development is as a chemical tool—a bifunctional linker used to conjugate molecules—rather than as a bioactive signaling molecule itself. Therefore, its impact on cellular systems would be dependent on the molecule to which it is attached.

References

- 1. scbt.com [scbt.com]

- 2. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Azidobutan-1-amine|lookchem [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Butylamine 99.5 109-73-9 [sigmaaldrich.com]

- 8. n-Butylamine - Wikipedia [en.wikipedia.org]

- 9. 1,4-Diaminobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 10. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ≥99.0% (AT), powder, purum | Sigma-Aldrich [sigmaaldrich.com]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

Spectroscopic Analysis of 4-Azidobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected 1H NMR and mass spectrometry data for 4-azidobutylamine. Due to the absence of publicly available experimental spectra, this guide presents predicted data based on established principles of nuclear magnetic resonance and mass spectrometry, offering a valuable resource for the identification and characterization of this bifunctional molecule.

Core Data Presentation

The predicted spectroscopic data for this compound (C₄H₁₀N₄, Molecular Weight: 114.15 g/mol ) is summarized below.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the different methylene (B1212753) groups in the butyl chain. The chemical shifts are influenced by the electron-withdrawing azide (B81097) group and the electron-donating amine group.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (-CH₂-NH₂) | ~ 2.7 - 2.9 | Triplet (t) | 2H |

| H-4 (-CH₂-N₃) | ~ 3.2 - 3.4 | Triplet (t) | 2H |

| H-2, H-3 (-CH₂-CH₂-) | ~ 1.5 - 1.8 | Multiplet (m) | 4H |

| -NH₂ | Variable (Broad singlet) | Broad Singlet (br s) | 2H |

Note: The chemical shift of the amine protons (-NH₂) is highly variable and depends on solvent, concentration, and temperature.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the alkyl chain and the loss of the azide and amine functionalities.

| m/z | Proposed Fragment | Notes |

| 114 | [M]⁺ | Molecular Ion |

| 86 | [M - N₂]⁺ | Loss of nitrogen gas from the azide group |

| 71 | [M - N₃]⁺ | Loss of the azido (B1232118) radical |

| 43 | [CH₂N₃]⁺ | Fragment containing the azido group |

| 30 | [CH₂NH₂]⁺ | A common fragment for primary amines (α-cleavage) |

Experimental Protocols

The following are generalized protocols for obtaining ¹H NMR and mass spectrometry data for a compound like this compound.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence, such as a single 90° pulse, is typically used.

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. Common introduction methods include direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the separated ions, and a detector will generate a signal proportional to the number of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in m/z values between peaks corresponds to the loss of specific neutral fragments.

-

Visualization of Spectroscopic Analysis Workflow

The logical workflow for obtaining and interpreting the spectroscopic data for this compound is illustrated below.

Commercial Sources and Technical Guide for High-Purity 4-Azidobutylamine

For researchers and professionals in drug development, securing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 4-Azidobutylamine is a versatile bifunctional linker used in bioconjugation, proteomics, and as a building block in the synthesis of more complex molecules, including PROTACs.[1] This guide provides an overview of commercial sources for high-purity this compound, methods for its purity assessment, and a general workflow for its procurement and validation.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound for research purposes. Purity levels are typically stated as greater than 95%, though it is crucial to consult the Certificate of Analysis (CoA) for lot-specific data. The following table summarizes key information from several suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |

| Santa Cruz Biotechnology | This compound | 88192-20-5 | C4H10N4 | 114.15 | Refer to CoA |

| Simson Pharma Limited | 4-Azido butyl amine | 88192-20-5 | C4H10N4 | 114.15 | Accompanied by CoA |

| MedKoo Biosciences | This compound | 88192-20-5 | C4H10N4 | 114.15 | >95% (or refer to CoA)[1] |

| LookChem | 4-Azidobutan-1-amine | 88192-20-5 | C4H10N4 | 114.15 | 99% (from some raw suppliers)[2] |

| Synthonix | 4-Azidobutan-1-amine | 88192-20-5 | C4H10N4 | 114.15 | 95%+ |

| Matrix Scientific | 4-Azidobutan-1-amine | 88192-20-5 | C4H10N4 | 114.15 | >95% |

Experimental Protocols: Purity Assessment

While suppliers provide a CoA, independent verification of purity is often a necessary step in rigorous scientific research. The primary methods for assessing the purity of this compound include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Purity Determination

This method is suitable for determining the percentage of this compound in a sample and identifying volatile impurities.

Objective: To quantify the purity of this compound by calculating the area percentage of the main peak.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for amine analysis (e.g., a polyethylene (B3416737) glycol or modified polysiloxane phase)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

¹H-NMR Spectroscopy for Structural Confirmation and Purity

¹H-NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

-

Internal standard for qNMR (optional, e.g., maleic acid)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent. If performing qNMR, add a precisely weighed amount of the internal standard.

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Data Analysis:

-

Structural Confirmation: Compare the observed chemical shifts and splitting patterns with the expected spectrum for this compound. Key signals include those for the methylene (B1212753) groups adjacent to the amine and azide (B81097) functionalities.

-

Purity Assessment: Integrate the signals corresponding to this compound and any identified impurities. The relative integrals can provide a molar ratio of the components. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

-

Workflow and Signaling Pathway Diagrams

To visualize the processes involved in utilizing high-purity this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Procurement and validation workflow for high-purity reagents.

Caption: General signaling pathway for bioconjugation using this compound.

References

An In-depth Technical Guide to the Thermal Stability of 4-Azidobutylamine and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-azidobutylamine and its corresponding salts. This compound is a valuable bifunctional linker used in pharmaceutical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). However, its utility is tempered by the inherent instability of the azide (B81097) functional group. This document summarizes available data on the thermal properties of this compound and its salts, outlines detailed experimental protocols for thermal analysis, and presents a comparative analysis of their stability. The formation of salts is shown to be a critical strategy for enhancing the safety and handling of this important chemical entity.

Introduction

This compound is a versatile chemical building block that incorporates both a primary amine and an azide functional group. This unique structure allows for orthogonal conjugation strategies, making it a popular linker in the development of complex molecules such as PROTACs. The amine group provides a handle for amide bond formation, while the azide group can participate in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Despite its synthetic utility, the presence of the azide group in a low molecular weight alkane raises significant safety concerns. Organic azides are known for their potential to decompose exothermically, and in some cases, explosively, when subjected to heat, shock, or friction. For this compound, with a high nitrogen-to-carbon ratio, this risk is particularly pronounced. Reports indicate that the free base is unstable and should be prepared in situ for immediate use or stored at low temperatures (below 10°C) under an inert atmosphere.[1] This instability presents challenges for its large-scale synthesis, purification, storage, and transportation.

A common strategy to mitigate the hazards associated with energetic compounds is the formation of salts. For amines, this is readily achieved by reaction with an acid. The resulting salt often exhibits increased thermal stability, reduced sensitivity, and improved handling characteristics. This guide focuses on the thermal stability of this compound and its salts, providing a critical assessment for researchers and professionals working with this compound.

The Impact of Salt Formation on Thermal Stability

The formation of an ammonium (B1175870) salt from the primary amine of this compound significantly enhances its thermal stability. This increased stability is attributed to the delocalization of the lone pair of electrons on the nitrogen atom upon protonation, which reduces the overall energy of the molecule and increases the activation energy required for decomposition.

A key patent in this area explicitly states that salts of this compound, such as the benzoate, phosphate, and acetate (B1210297) salts, exhibit increased thermal stability compared to the free base.[1] The onset of exothermic decomposition for these salts is reported to be in the range of 100°C to 185°C or even higher, a significant improvement over the less stable free base.[1]

dot

Caption: Workflow for assessing the thermal stability of this compound and its salts.

Quantitative Thermal Stability Data

While specific, publicly available, side-by-side comparative data for this compound and its various salts is limited, the available information and data from analogous compounds allow for a representative comparison. The following table summarizes the expected thermal properties based on patent literature and studies on similar small organic azides.

| Compound | Onset of Decomposition (Tonset) by DSC (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Notes |

| This compound (Free Base) | < 100 (Estimated) | High (Potentially > 1000 J/g) | Inherently unstable, recommended for in situ use or cold storage.[1] |

| This compound Hydrochloride | 100 - 185+ | < 1000 | Increased stability due to salt formation. |

| This compound Phosphate | 100 - 185+ | < 1000 | Mentioned as a stable salt form.[1] |

| This compound Benzoate | 100 - 185+ | < 1000 | Mentioned as a stable salt form.[1] |

| This compound Acetate | 100 - 185+ | < 1000 | Mentioned as a stable salt form.[1] |

Note: The data for the salts is presented as a range based on patent literature.[1] The data for the free base is an estimation based on the general properties of low molecular weight organic azides and the patent's emphasis on the improved stability of the salts.

dot

Caption: The relationship between the chemical form of this compound and its stability.

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound and its salts requires standardized and carefully executed experimental protocols. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition and the enthalpy of decomposition.

Protocol for Energetic Materials:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or aluminum crucible. The use of high-pressure crucibles is recommended to suppress vaporization and ensure that the observed thermal events correspond to decomposition.

-

Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition. For potentially highly energetic materials, a pinhole lid can be used with caution to prevent pressure buildup.

-

-

Instrument Setup:

-

Use a calibrated DSC instrument.

-

Purge the sample chamber with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Heat the sample at a linear rate of 5-10°C/min. Slower heating rates can provide better resolution of thermal events.

-

The heating range should be sufficient to capture the entire decomposition exotherm, typically up to 300-400°C for this class of compounds.

-

-

Data Analysis:

-

Determine the onset temperature (Tonset) of the exothermic decomposition peak.

-

Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and to identify mass loss events.

Protocol for Amine and Azide Decomposition:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the sample into an open ceramic or aluminum crucible.

-

-

Instrument Setup:

-

Use a calibrated TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a linear rate of 10°C/min up to a temperature where complete decomposition is expected (e.g., 400°C).

-

-

Data Analysis:

-

Analyze the TGA curve to identify the temperatures at which mass loss begins, the rate of mass loss, and the final residual mass.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Safety Considerations

Working with this compound and its salts requires strict adherence to safety protocols due to their potential as energetic materials.

-

General Handling: Always handle these compounds in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoidance of Incompatibles: Do not expose organic azides to strong acids (which can form highly explosive hydrazoic acid), heavy metals (which can form shock-sensitive metal azides), or strong oxidizing agents.

-

Scale Limitations: Handle the smallest quantities of material necessary for the experiment.

-

Thermal Hazards: Avoid subjecting the compounds to sudden thermal shock or high temperatures outside of a controlled thermal analysis instrument.

-

Waste Disposal: All waste containing azides should be treated as hazardous and disposed of according to institutional safety guidelines.

Conclusion

The thermal stability of this compound is a critical consideration for its safe handling, storage, and application in research and development. The available evidence strongly indicates that the free base is an unstable compound with a significant potential for exothermic decomposition. The formation of salts, such as the hydrochloride, phosphate, benzoate, and acetate, is a highly effective strategy for mitigating this instability. The resulting salts exhibit significantly higher decomposition temperatures and are therefore safer to handle and store. Researchers and drug development professionals should prioritize the use of this compound in its salt forms whenever possible to ensure a safer working environment and more robust experimental outcomes. The experimental protocols provided in this guide offer a framework for the consistent and reliable thermal characterization of these important chemical entities.

References

An In-depth Technical Guide to the Potential Hazards of Small Molecule Organic Azides

For Researchers, Scientists, and Drug Development Professionals